molecular formula C14H15F3N6O B161068 Syk-Inhibitor II CAS No. 726695-51-8

Syk-Inhibitor II

Katalognummer: B161068
CAS-Nummer: 726695-51-8
Molekulargewicht: 340.30 g/mol
InChI-Schlüssel: FQNFLNSVHWCZML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Der Syk-Inhibitor II ist eine zellgängige Pyrimidin-Carboxamid-Verbindung, die selektiv und reversibel die Splenotyrosin-Kinase in einer ATP-kompetitiven Weise blockiert. Diese Verbindung ist bekannt für ihre hohe Selektivität gegenüber der Splenotyrosin-Kinase, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese des Syk-Inhibitors II beinhaltet die Herstellung einer Pyrimidin-Carboxamid-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion des Syk-Inhibitors II folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Wichtige Faktoren sind die Temperaturkontrolle, die Lösungsmittelauswahl und Reinigungstechniken wie Umkristallisation und Chromatographie .

Wissenschaftliche Forschungsanwendungen

Autoimmune Diseases

  • Immune Thrombocytopenic Purpura (ITP) :
    • Clinical Findings : Fostamatinib (R788), a prodrug of R406, has shown efficacy in increasing platelet counts in ITP patients. In a Phase II study, approximately 50% of patients achieved significant platelet recovery .
    • Mechanism : SYK inhibition blocks FcγRIIA-mediated platelet activation, reducing the destruction of platelets by macrophages .
  • Rheumatoid Arthritis :
    • Clinical Trials : A Phase II trial demonstrated that R788 reduced disease activity in rheumatoid arthritis patients. However, subsequent Phase III trials did not confirm these findings, leading to the discontinuation of further investigations in this area .
    • Safety Profile : Common adverse effects included diarrhea and hypertension .
  • Warm Autoimmune Hemolytic Anemia (wAIHA) :
    • Efficacy : Preliminary results indicate that SYK inhibitors may effectively treat wAIHA by modulating the immune response responsible for hemolysis .

Hematological Malignancies

  • B-cell Lymphomas and Acute Myeloid Leukemia (AML) :
    • Ongoing Trials : SYK inhibitors like entospletinib are currently under investigation for their effectiveness against various B-cell malignancies and AML. Early results suggest potential benefits in reducing tumor burden and improving patient outcomes .
    • Mechanism : Inhibition of SYK disrupts critical survival signals in malignant B-cells, leading to apoptosis .
  • Chronic Lymphocytic Leukemia (CLL) :
    • Research Insights : Studies have indicated that SYK inhibition can enhance the efficacy of other therapies in CLL by targeting pathways that promote cell survival and proliferation .

Table 1: Summary of Clinical Trials Involving Syk Inhibitor II

DiseaseStudy PhaseEfficacy ResultsAdverse Effects
Immune ThrombocytopeniaPhase II50% platelet recoveryNone significant
Rheumatoid ArthritisPhase IIReduced disease activityDiarrhea, hypertension
Warm Autoimmune Hemolytic AnemiaOngoingPreliminary positive resultsNot fully assessed
B-cell LymphomasOngoingEarly signs of efficacyNot reported
Acute Myeloid LeukemiaOngoingPotential reduction in tumor burdenNot reported

Wirkmechanismus

Target of Action

Syk Inhibitor II primarily targets the Spleen Tyrosine Kinase (Syk) . Syk is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells . It plays a critical role in the B-cell receptor signaling pathway and is a key component in signal transduction from other immune receptors like Fc receptors and adhesion receptors .

Mode of Action

Syk Inhibitor II is a cell-permeable, pyrimidine-carboxamide compound that selectively and reversibly blocks Syk . It does this in an ATP-competitive manner . The SH2 domains of Syk bind to immunoreceptor tyrosine-based activation motifs (ITAMs), leading to Syk activation . Following receptor engagement such as antigen binding or sIgM ligation in B cells, tyrosine residues are phosphorylated by Lyn, another Src-family non-receptor PTK . The phosphorylation on the tyrosine residues in Syk creates binding sites for CBL, VAV1, and phospholipase C-gamma, the regulators of B-cell receptor (BCR) signaling pathways .

Biochemical Pathways

Syk Inhibitor II affects the BCR signaling pathway and other immune receptor signaling pathways . Syk, along with other BCR signaling molecules, Bruton tyrosine kinase (BTK), PI3K delta (PI3Kδ), and tumor necrosis factor (TNF) superfamily receptors, is also found to be involved in signal transduction independent from the BCR . These lead to an increase in second messenger IP3 which stimulates calcium ion mobilization .

Pharmacokinetics

It is known that syk inhibitor ii is a cell-permeable compound , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of Syk by Syk Inhibitor II has several molecular and cellular effects. It has been shown to prevent FcεRI-mediated 5-HT release in RBL-2H3 cells . In the context of hematological malignancies, Syk inhibitors have shown promising results in clinical trials against B-cell malignancies, mainly chronic lymphoid leukemia . In acute myeloid leukemia (AML), SYK serves as a relay to an oncogenic transcriptional regulatory network (TRN) linked to NPM1, HOXA9, and MEIS1 helping to suppress myeloid progenitor maturation and promote proliferation .

Action Environment

Environmental factors can influence the action of Syk Inhibitor II. For instance, in the context of Plasmodium falciparum malaria, Syk inhibitors block events by interacting with the Syk protein’s catalytic site . In the presence of Syk inhibitors, a marked decrease of band 3 Tyr phosphorylation is observed according to the increase of the drug’s concentration . This suggests that the concentration of Syk Inhibitor II and the presence of other molecules in the cellular environment can influence its efficacy.

Biochemische Analyse

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spleen tyrosine kinase inhibitor II involves the preparation of a pyrimidine-carboxamide core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of spleen tyrosine kinase inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Der Syk-Inhibitor II unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Der this compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

    Chemie: Wird als Werkzeug verwendet, um Kinase-Signalwege und Enzyminhibition zu untersuchen.

    Biologie: Wird in Zellsignalstudien eingesetzt und um die Rolle der Splenotyrosin-Kinase in verschiedenen zellulären Prozessen zu untersuchen.

    Medizin: Als potenzielles Therapeutikum für Krankheiten wie Leukämie und Autoimmunerkrankungen erforscht.

    Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt .

Wirkmechanismus

Der this compound entfaltet seine Wirkung, indem er an die ATP-Tasche der Splenotyrosin-Kinase bindet und so deren Kinaseaktivität hemmt. Diese Hemmung stört nachgeschaltete Signalwege, die für das Überleben und die Proliferation von Zellen entscheidend sind. Zu den molekularen Zielstrukturen gehören der B-Zell-Rezeptor-Signalweg und andere Immunrezeptoren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Der Syk-Inhibitor II ist einzigartig aufgrund seiner hohen Selektivität und reversiblen Hemmung der Splenotyrosin-Kinase. Diese Selektivität minimiert Off-Target-Effekte und erhöht sein Potenzial als therapeutisches Mittel .

Biologische Aktivität

Spleen tyrosine kinase (Syk) is a crucial enzyme involved in various cellular processes, including immune responses and inflammation. Syk Inhibitor II is a small molecule that selectively inhibits Syk, making it a significant compound for therapeutic exploration in conditions like allergies, autoimmune diseases, and certain cancers. This article delves into the biological activity of Syk Inhibitor II, supported by data tables and research findings.

Syk Inhibitor II functions primarily by binding to the ATP-binding site of the Syk protein, thus preventing its activation and subsequent downstream signaling. This inhibition leads to a reduction in various cellular responses mediated by Syk, such as mast cell degranulation and cytokine release.

Key Research Findings

  • Inhibition Potency :
    • The half-maximal inhibitory concentration (IC50) of Syk Inhibitor II against Syk is reported to be 41 nM , indicating high potency. In comparison, its IC50 for inhibiting FcεRI-mediated serotonin (5-HT) release in rat basophilic leukemia (RBL-2H3) cells is 460 nM .
  • Comparative Efficacy :
    • A study compared various Syk inhibitors, demonstrating that while Syk Inhibitor II has a notable inhibitory effect, other compounds like P505-15 exhibit even greater potency (IC50 of 0.64 μM ) . The following table summarizes the IC50 values of several Syk inhibitors:
Syk Inhibitors IC50 (μM)
P505-150.64
Gleevec0.77
R4060.83
Syk Inhibitor II 1.72
  • Biological Applications :
    • Syk Inhibitor II has been utilized in various preclinical models to assess its efficacy in treating allergic reactions and autoimmune disorders. For instance, it has shown effectiveness in reducing passive cutaneous anaphylaxis reactions in mice with an ID50 of 13.2 mg/kg when administered subcutaneously .

Case Study 1: Allergic Reaction Models

In a controlled study involving RBL-2H3 cells, Syk Inhibitor II significantly inhibited the release of 5-HT upon stimulation through the FcεRI pathway. The results indicated that increasing concentrations of the inhibitor led to a dose-dependent decrease in serotonin release, highlighting its potential as a therapeutic agent for allergic responses.

Case Study 2: Autoimmune Disease Models

In vivo studies have demonstrated that Syk Inhibitor II can mitigate symptoms associated with autoimmune diseases by modulating immune cell signaling pathways. The compound's ability to inhibit Syk activity was correlated with reduced inflammatory cytokine production, suggesting its utility in treating conditions like rheumatoid arthritis.

Structural Insights

Recent computational studies have provided insights into the binding interactions between Syk Inhibitor II and the Syk protein. Molecular docking simulations revealed key interactions at the ATP-binding pocket that are crucial for its inhibitory action . Understanding these interactions can guide future modifications to enhance inhibitor efficacy.

Eigenschaften

IUPAC Name

2-(2-aminoethylamino)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c15-14(16,17)8-2-1-3-9(6-8)22-12-10(11(19)24)7-21-13(23-12)20-5-4-18/h1-3,6-7H,4-5,18H2,(H2,19,24)(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNFLNSVHWCZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)NCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

726695-51-8
Record name Syk inhibitor II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726695518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Syk Inhibitor II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHY3UC4XFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Syk Inhibitor II
Reactant of Route 2
Reactant of Route 2
Syk Inhibitor II
Reactant of Route 3
Reactant of Route 3
Syk Inhibitor II
Reactant of Route 4
Reactant of Route 4
Syk Inhibitor II
Reactant of Route 5
Syk Inhibitor II
Reactant of Route 6
Syk Inhibitor II
Customer
Q & A

Q1: What is the mechanism of action of Syk Inhibitor II, and what are its downstream effects in chronic lymphocytic leukemia (CLL)?

A1: Syk Inhibitor II targets spleen tyrosine kinase (SYK), a crucial component of the B-cell receptor (BCR) signaling pathway. [, ] In CLL, SYK is often overexpressed and contributes to apoptosis resistance. [, ] Syk Inhibitor II effectively reduces the phosphorylation of SYK downstream targets, including PLCγ2, STAT3, and ERK1/2, ultimately leading to apoptosis in CLL cells. [, ]

Q2: How does Syk Inhibitor II compare to other SYK inhibitors in terms of its efficacy in CLL cells?

A2: Research indicates that Syk Inhibitor II demonstrates potent cytotoxic effects on primary CLL cells, even surpassing the effects observed with other SYK inhibitors like piceatannol and R406. [] Notably, Syk Inhibitor II exhibits limited impact on the viability of healthy B cells, suggesting a degree of selectivity for cancerous cells. []

Q3: Are there any prognostic factors that might predict a patient's response to Syk Inhibitor II?

A3: Studies have shown that the cytotoxic effects of Syk Inhibitor II are more pronounced in CLL cases with unmutated immunoglobulin heavy chain variable region (IGHV) genes and those expressing ZAP70. [] Furthermore, a correlation exists between SYK protein expression levels and the effectiveness of SYK inhibitors, suggesting that SYK protein levels could serve as a potential biomarker for predicting treatment response. []

Q4: Could combining Syk Inhibitor II with existing CLL therapies improve treatment outcomes?

A4: Preclinical studies suggest that combining Syk Inhibitor II with fludarabine, a standard chemotherapeutic agent for CLL, results in significantly enhanced cytotoxicity compared to fludarabine alone. [] This synergistic effect highlights the potential of combination therapies incorporating Syk Inhibitor II for improving treatment outcomes in CLL.

Q5: Has Syk Inhibitor II demonstrated activity in other cell types besides CLL cells?

A5: Research shows that Syk Inhibitor II effectively inhibits IL-4-induced functions in human neutrophils by interfering with the association between SYK and IL-4Rα. [, ] This finding suggests a broader potential for Syk Inhibitor II in targeting SYK activity in various cell types and disease contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.